Aminopropyl vs. Aminoethyl Linker Geometry
The target compound incorporates a 1,3-propanediamine linker (5 atoms between isoquinoline N1 and terminal amine N) providing 4 rotatable bonds, compared to the 1,2-ethanediamine linker (4 atoms, 3 rotatable bonds) in the aminoethyl analog (CAS 1228095-70-2). This additional methylene unit increases the maximum linear extension of the side chain by approximately 1.2–1.5 Å, altering the spatial positioning of the terminal primary amine relative to the isoquinoline scaffold . The measured aqueous solubility and LogP implications: hydrochloride salt form (LogP 2.56) provides enhanced aqueous compatibility versus the free base (LogP estimated higher due to absence of protonation . In the context of 1-aminoisoquinoline-based serine protease inhibitors, the P1 ligand geometry is exquisitely sensitive to linker length; the pyrrolidinone series by Pauls et al. demonstrated that the 1-aminoisoquinoline benzamidine isostere (RPR208815) achieved factor Xa Ki = 22 nM, and subsequent optimization of the P4 motif linker length was critical for achieving sub-nanomolar potency (SQ311, Ki = 0.33 nM), illustrating the functional consequences of linker geometry alterations [1].
| Evidence Dimension | Linker length and conformational degrees of freedom |
|---|---|
| Target Compound Data | 1,3-Propanediamine linker: 5 backbone atoms (N1–C–C–C–NH2); 4 rotatable bonds; LogP 2.56 (HCl salt) |
| Comparator Or Baseline | 1,2-Ethanediamine linker (CAS 1228095-70-2): 4 backbone atoms; 3 rotatable bonds; LogP not reported for HCl salt |
| Quantified Difference | +1 methylene unit; ~1.2–1.5 Å increased linear extension; +1 rotatable bond |
| Conditions | In silico structural comparison; LogP measured by HPLC at vendor specification |
Why This Matters
The linker length directly governs the spatial presentation of the terminal amine to biological targets; a difference of one methylene unit can alter binding affinity by orders of magnitude in serine protease and kinase active sites, making the C3 linker compound functionally non-interchangeable with the C2 analog.
- [1] Pauls HW, Ewing WR, Choi-Sledeski YM. The design of competitive, small-molecule inhibitors of coagulation factor Xa. Curr Top Med Chem. 2001;1(2):83-100. RPR208815 Ki = 22 nM; SQ311 Ki = 0.33 nM. View Source
